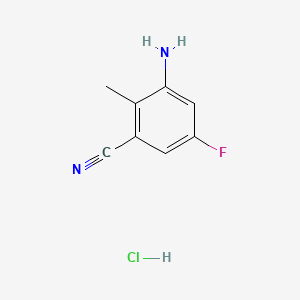
2,5,8,11-Tetramethyl Benzyl Ester Cyclen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetramethyl Benzyl Ester Cyclen typically involves the N-tetraalkylation of cyclen. One efficient method uses a partially miscible aqueous-organic solvent system with propargyl bromide, benzyl bromide, and related halides . The reaction mixture is shaken, not stirred, to achieve optimal results. The process involves the following steps:
- Dissolution of cyclen in a suitable solvent.
- Addition of methylating agents such as methyl iodide or methyl bromide.
- Introduction of benzyl ester groups using benzyl bromide.
- Purification of the final product through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,8,11-Tetramethyl Benzyl Ester Cyclen undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyl ester groups can be replaced by other functional groups.
Complexation Reactions: It forms stable complexes with metal ions, which can be used in catalysis and biomedical applications.
Common Reagents and Conditions:
Methylating Agents: Methyl iodide, methyl bromide.
Benzylating Agents: Benzyl bromide.
Solvents: Aqueous-organic solvent systems, such as a mixture of water and dichloromethane.
Major Products:
Metal Complexes: The formation of metal complexes with ions such as copper, nickel, and zinc.
Substituted Derivatives: Products with different functional groups replacing the benzyl ester groups.
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetramethyl Benzyl Ester Cyclen has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in catalysis for various chemical reactions, including polymerization and oxidation processes.
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetramethyl Benzyl Ester Cyclen involves its ability to form stable complexes with metal ions. The nitrogen atoms in the cyclen ring coordinate with metal ions, forming a stable chelate complex. This complexation can influence the reactivity and stability of the metal ions, making them useful in various applications such as catalysis and biomedical imaging.
Vergleich Mit ähnlichen Verbindungen
Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound without methyl and benzyl ester groups.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another tetraamine macrocycle with a larger ring size.
N-tetramethylcyclam: A derivative of cyclam with four methyl groups.
Uniqueness: 2,5,8,11-Tetramethyl Benzyl Ester Cyclen is unique due to the presence of both methyl and benzyl ester groups, which enhance its chemical properties and potential applications. The combination of these functional groups allows for greater versatility in forming metal complexes and participating in various chemical reactions.
Eigenschaften
Molekularformel |
C22H38N4O2 |
|---|---|
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
benzyl (2S)-2-[(2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C22H38N4O2/c1-16-12-24-18(3)14-26(19(4)13-25-17(2)11-23-16)20(5)22(27)28-15-21-9-7-6-8-10-21/h6-10,16-20,23-25H,11-15H2,1-5H3/t16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
PJVCHZSWKRAGOP-HVTWWXFQSA-N |
Isomerische SMILES |
C[C@H]1CN[C@H](CN[C@H](CN([C@H](CN1)C)[C@@H](C)C(=O)OCC2=CC=CC=C2)C)C |
Kanonische SMILES |
CC1CNC(CNC(CN(C(CN1)C)C(C)C(=O)OCC2=CC=CC=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


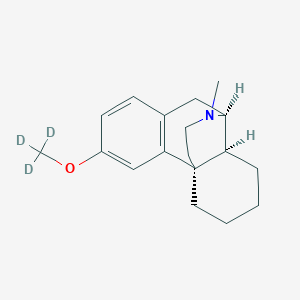
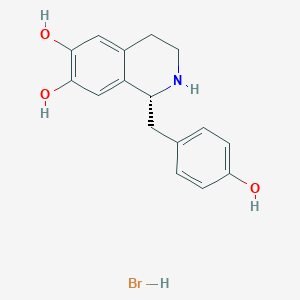

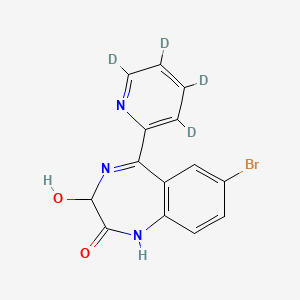
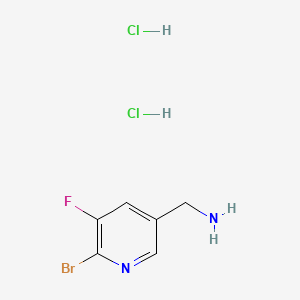
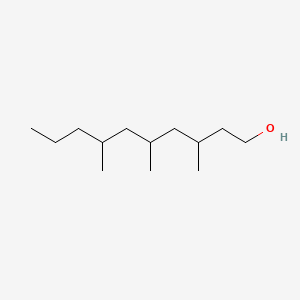
![1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B15295801.png)
![7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B15295805.png)
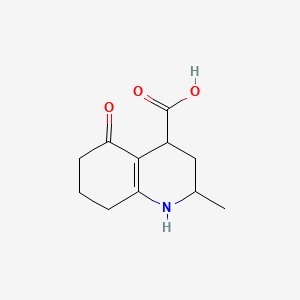

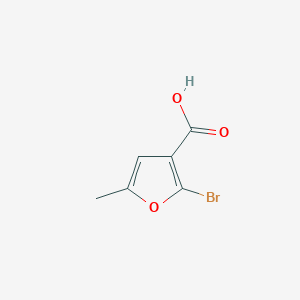

![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
